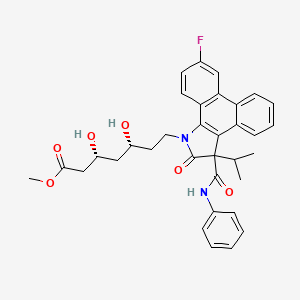

アトルバスタチンラクトンフェナントレンメチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate is a derivative of atorvastatin, a widely used statin medication. This compound is characterized by its complex molecular structure, which includes a lactam ring and a phenanthrene moiety. It is primarily used in pharmaceutical research and development due to its potential therapeutic applications.

科学的研究の応用

Atorvastatin Lactam Phenanthrene Methyl Ester is used in various scientific research applications, including:

Chemistry: It serves as a reference standard for analytical method development and validation.

Biology: The compound is studied for its potential effects on cellular processes and pathways.

Medicine: Research focuses on its potential as a therapeutic agent for cardiovascular diseases and other conditions.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

Target of Action

The primary target of Atorvastatin Lactam Phenanthrene Methyl Ester is the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonate .

Mode of Action

Atorvastatin Lactam Phenanthrene Methyl Ester acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby inhibiting the production of cholesterol . This results in decreased hepatic cholesterol levels, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the production of cholesterol and other important biomolecules . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as “bad cholesterol”, and very-low-density lipoprotein (VLDL) .

Pharmacokinetics

Atorvastatin is primarily metabolized in the liver, the site of cholesterol synthesis and LDL clearance .

Result of Action

The primary result of Atorvastatin Lactam Phenanthrene Methyl Ester’s action is a reduction in LDL cholesterol levels . This is associated with a decreased risk of atherosclerotic cardiovascular disease (ASCVD), including conditions such as heart attack and stroke .

Action Environment

The efficacy and stability of Atorvastatin Lactam Phenanthrene Methyl Ester can be influenced by various environmental factors. For instance, statins are known to be susceptible to hydrolytic, oxidative, and photolytic degradation . They frequently undergo chemical modifications like lactonization, hydrolysis, esterification, dimerization, and isomerization in different stressor media .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Lactam Phenanthrene Methyl Ester involves multiple steps. One common method includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The final product is obtained through hydrolytic deprotection and lactonization .

Industrial Production Methods

Industrial production methods for Atorvastatin Lactam Phenanthrene Methyl Ester are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

Atorvastatin Lactam Phenanthrene Methyl Ester undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the lactam ring, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions can occur at various positions on the phenanthrene moiety, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like bromine and chlorine are commonly employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives can have different pharmacological activities and are often studied for their potential therapeutic applications.

類似化合物との比較

Similar Compounds

Atorvastatin: The parent compound, widely used as a lipid-lowering agent.

Simvastatin: Another statin with a similar mechanism of action.

Rosuvastatin: Known for its high potency and efficacy in lowering LDL cholesterol levels.

Fluvastatin: A statin with a slightly different chemical structure but similar pharmacological effects.

Uniqueness

Atorvastatin Lactam Phenanthrene Methyl Ester is unique due to its complex structure, which includes a lactam ring and a phenanthrene moiety. This structural complexity may confer unique pharmacological properties, making it a valuable compound for research and development.

生物活性

Methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and its interactions with various cellular mechanisms. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C40H48FN3O8

- Molecular Weight : 736.86 g/mol

- Structure : The compound features a phenanthro[9,10-b]pyrrol core and a fluorinated ketone moiety, which are critical for its biological activity.

Antiproliferative Effects

Research indicates that methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 14.3 | Induction of apoptosis and cell cycle arrest in G0/G1 phase |

| MCF-7 | 4.7 | Apoptosis induction and DNA synthesis interference |

| MOLT-4 | 1.7 | Inhibition of c-Met receptor kinase domain |

The compound's IC50 values indicate its potency against these cancer cell lines, with the MOLT-4 leukemia cell line showing the highest sensitivity.

The mechanisms through which this compound exerts its biological effects include:

Study 1: Antiproliferative Screening

In a study evaluating various phenanthro derivatives, methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate was highlighted for its strong activity against breast cancer (MCF-7) cells. The study utilized flow cytometry to analyze cell cycle phases and confirmed significant apoptosis induction through Hoechst staining methods .

Study 2: Mechanistic Insights

Another investigation focused on the docking analysis of the compound with the c-Met receptor kinase domain. The results suggested that the phenanthro backbone forms hydrogen bonds with key residues in the active site of c-Met, indicating a potential mechanism for its antiproliferative activity .

特性

IUPAC Name |

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FN2O6/c1-20(2)34(32(41)36-22-9-5-4-6-10-22)30-26-12-8-7-11-25(26)28-17-21(35)13-14-27(28)31(30)37(33(34)42)16-15-23(38)18-24(39)19-29(40)43-3/h4-14,17,20,23-24,38-39H,15-16,18-19H2,1-3H3,(H,36,41)/t23-,24-,34?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAZGMYTSSOJAZ-OFYDQPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。